molecular formula C6H14O2Si B1593051 Allyldimethoxymethylsilane CAS No. 67681-66-7

Allyldimethoxymethylsilane

Cat. No.: B1593051
CAS No.: 67681-66-7
M. Wt: 146.26 g/mol
InChI Key: WQTNGCZMPUCIEX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Allyldimethoxymethylsilane (CAS 67681-66-7) is an organosilicon compound with the molecular formula $$ \text{C}6\text{H}{14}\text{O}_2\text{Si} $$, corresponding to a molecular weight of 146.26 g/mol. Its systematic IUPAC name is dimethoxymethyl(prop-2-en-1-yl)silane , though it is also referenced by several synonyms, including:

  • 1-Methyldimethoxysilylprop-1-ene
  • Methyl(allyl)dimethoxysilane
  • Silane, dimethoxymethyl-2-propen-1-yl-

The compound is characterized by a silicon atom bonded to a methyl group, two methoxy groups ($$-\text{OCH}3$$), and an allyl group ($$-\text{CH}2\text{CHCH}_2$$), as depicted in its canonical SMILES: $$ \text{COSi(OC)OC} $$.

Table 1: Key Identifiers of this compound

Property Value Source
CAS Number 67681-66-7
Molecular Formula $$ \text{C}6\text{H}{14}\text{O}_2\text{Si} $$
Molecular Weight 146.26 g/mol
Synonyms 10+ variants

Historical Context of Organosilicon Chemistry

The synthesis of organosilicon compounds began in 1863 with Charles Friedel and James Crafts’ preparation of tetraethylsilane. However, systematic exploration emerged in the early 20th century through Frederic Kipping’s use of Grignard reagents to synthesize silicone polymers. This compound represents a product of mid-20th-century advancements in functional silanes, driven by industrial demand for crosslinking agents and surface modifiers.

Eugene Rochow’s 1940 discovery of the direct process (reacting methyl chloride with silicon-copper alloys) enabled scalable production of chlorosilanes, precursors to compounds like this compound. By the 1960s, organosilicon chemistry had expanded into diverse applications, with allyl-functional silanes gaining prominence in polymer science due to their dual reactivity (allyl and alkoxy groups).

Structural Features and Molecular Architecture

This compound exhibits a tetrahedral geometry around the silicon atom, with bond lengths and angles consistent with organosilicon norms:

  • Si–O bond length : 1.64 Å
  • Si–C bond length : 1.89 Å
  • O–Si–O angle : ~109.5° (ideal tetrahedral)

The allyl group ($$-\text{CH}2\text{CHCH}2$$) introduces unsaturation, enabling participation in radical or electrophilic addition reactions, while the methoxy groups ($$-\text{OCH}_3$$) facilitate hydrolysis to form silanols ($$\text{Si–OH}$$).

Table 2: Structural and Physical Properties

Property Value Source
Density 0.963 g/mL at 25°C
Boiling Point 146–148°C
Refractive Index $$ n_D^{20} = 1.405 $$
Flash Point 46°C (closed cup)

Position within Organosilicon Compound Classification

This compound belongs to the organoalkoxysilanes , a subclass characterized by silicon atoms bonded to both organic groups and alkoxy ligands. Its classification is detailed below:

  • Functional Silanes : Designed for surface modification and polymer crosslinking.
  • Bifunctional Reagents : Combines hydrolyzable methoxy groups and a reactive allyl moiety.
  • Coupling Agents : Enhances adhesion between organic polymers and inorganic substrates.

Compared to monofunctional silanes (e.g., trimethylmethoxysilane), this compound’s dual functionality enables covalent bonding with substrates while retaining compatibility with organic matrices. This positions it as a critical intermediate in silicones, composites, and coatings.

Table 3: Classification of Select Organoalkoxysilanes

Compound Functional Groups Application
This compound Allyl, methoxy Polymer crosslinking
Vinyltrimethoxysilane Vinyl, methoxy Glass fiber sizing
(3-Aminopropyl)triethoxysilane Amino, ethoxy Adhesion promotion

Properties

IUPAC Name

dimethoxy-methyl-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2Si/c1-5-6-9(4,7-2)8-3/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTNGCZMPUCIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987036
Record name Dimethoxy(methyl)(prop-2-en-1-yl)silane
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Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67681-66-7
Record name Dimethoxymethyl-2-propen-1-ylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67681-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyldimethoxymethylsilane
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Record name Dimethoxy(methyl)(prop-2-en-1-yl)silane
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Record name Allyldimethoxymethylsilane
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Preparation Methods

General Synthetic Strategy

The primary synthetic route to this compound involves the reaction of chlorosilane precursors with allylic halides in the presence of a metal reductant, typically zinc, in dipolar aprotic solvents. This approach allows for the formation of allylic silane compounds with high selectivity and yields under controlled temperature conditions.

Detailed Preparation Procedure

A representative method is described in the European patent EP 0812849 A2, which provides a robust industrially viable process for allylic silane synthesis:

  • Reagents:

    • Dimethyldichlorosilane (as chlorosilane precursor)
    • Allyl chloride (as halogenated allylic compound)
    • Zinc powder (metal reductant)
    • Dipolar aprotic solvent (e.g., 1,3-dimethyl-2-imidazolidinone)
  • Reaction Conditions:

    • The chlorosilane and zinc powder are combined in the solvent under a nitrogen atmosphere.
    • The mixture is heated to approximately 70°C.
    • Allyl chloride is added dropwise over 10-15 minutes.
    • The reaction is maintained at 70°C for 2 hours after addition.
  • Isolation:

    • After completion, the reaction mixture is filtered to remove unreacted zinc and metal salts.
    • The product, this compound, is isolated by distillation under reduced pressure.
  • Yield and Physical Data:

    • Yield: Approximately 51%
    • Physical state: Colorless transparent liquid
    • Boiling point: 40-43°C at 71 mmHg
    • Analytical data include mass spectrometry, proton nuclear magnetic resonance (^1H-NMR), carbon-13 NMR (^13C-NMR), and silicon-29 NMR (^29Si-NMR) confirming structure and purity.

Reaction Mechanism Insights

The reaction proceeds via the formation of an organozinc intermediate from zinc and chlorosilane, which then undergoes nucleophilic substitution with the allyl chloride. The dipolar aprotic solvent stabilizes the reactive intermediates and facilitates the reaction at moderate temperatures, minimizing side reactions and decomposition.

Comparative Data Table of Preparation Examples

Parameter Example 1: Allyl Methyl Dichlorosilane Example 2: Allyl Isopropyl Dichlorosilane Example 3: Allyl Dimethyl Chlorosilane (this compound precursor)
Chlorosilane Used Methyltrichlorosilane Isopropyl trichlorosilane Dimethyldichlorosilane
Metal Reductant Zinc powder Zinc powder Zinc powder
Solvent 1,3-Dimethyl-2-imidazolidinone 1,3-Dimethyl-2-imidazolidinone 1,3-Dimethyl-2-imidazolidinone
Temperature (°C) 70 70 70
Allyl Halide Allyl chloride Allyl chloride Allyl chloride
Addition Time (minutes) 5 5 15
Reaction Time Post-Addition (hours) 1 4 2
Yield (%) 69 71 51
Boiling Point (°C/mmHg) 45-50/60 67-70/33 40-43/71
Physical State Colorless transparent liquid Colorless transparent liquid Colorless transparent liquid

Research Findings and Notes

  • The use of zinc powder as a reductant is critical for the selective formation of allylic silanes from chlorosilanes and allyl halides.
  • The choice of solvent, particularly dipolar aprotic solvents like 1,3-dimethyl-2-imidazolidinone, enhances reaction efficiency and product yield.
  • Temperature control between 60°C and 150°C is optimal to balance reaction rate and product stability.
  • The process avoids the use of harsh reagents or solvents, making it industrially feasible.
  • Distillation under reduced pressure is effective for product isolation, ensuring purity without decomposition.
  • Analytical data from mass spectrometry and NMR confirm the successful synthesis of this compound and related allylic silanes.

Chemical Reactions Analysis

Hydrolysis and Silanol Formation

Allyldimethoxymethylsilane undergoes hydrolysis under acidic or basic conditions, with reaction rates influenced by the number of methoxy (–OCH₃) groups. In acidic environments, dimethoxy-substituted silanes hydrolyze faster than trimethoxy derivatives due to reduced steric hindrance and enhanced water accessibility. For example:

  • Hydrolysis rate order (acidic) : Dimethoxy > Trimethoxy > Diethoxy > Triethoxy .

  • Mechanism : Protonation of methoxy oxygen initiates nucleophilic attack by water, forming silanol intermediates (Figure 1).

Table 1 : Hydrolysis rates of methoxy-substituted silanes under acidic conditions

Silane TypeRelative Hydrolysis Rate
(CH₃O)₂Si(CH₃)CH₂CH=CH₂1.0 (reference)
(CH₃O)₃SiCH₂CH=CH₂0.7
(C₂H₅O)₂Si(CH₃)CH₂CH=CH₂0.4

Hydrosilylation Reactions

This compound participates in transition-metal-catalyzed hydrosilylation, forming Si–C bonds with alkenes or alkynes. Key findings include:

  • Copper-catalyzed reactions : With Cu(OAc)₂ and chiral ligands, enantioselective hydrosilylation of 2-azadienes achieves up to 91:9 enantiomeric ratio (e.r.) in cyclohexane solvent (Table 2) .

  • Substrate scope : Electron-deficient alkenes (e.g., acrylates) exhibit higher yields (>90%) compared to styrenes (60–70%) .

Table 2 : Performance of silanes in Cu-catalyzed hydrosilylation

SilaneYield (%)e.r.
This compound4891:9
Diethoxymethylsilane4287:13
Triethoxysilane3585:15

Electrophilic Substitution

The allyl group facilitates electrophilic substitution via β-silicon stabilization of carbocations (Figure 2). This effect enhances regioselectivity in reactions with electrophiles (e.g., H⁺, Br₂):

  • Mechanism : Electrophile attack at the γ-carbon generates a silyl-stabilized carbocation, followed by nucleophile addition or elimination .

  • Example : Reaction with HCl yields CH₃Si(OCH₃)₂CH₂CH₂Cl as the major product (>80%) .

Stability and Handling Considerations

  • Thermal stability : Decomposes above 150°C, releasing methanol and siloxane oligomers .

  • Storage : Requires inert atmosphere (N₂/Ar) to prevent premature hydrolysis.

Scientific Research Applications

Chemical Properties and Structure

ADMS is characterized by its allyl group, which contributes to its reactivity, and methoxy groups that enhance its compatibility with various substrates. The general structure can be represented as follows:

CH2=CHSi(OCH3)2CH3\text{CH}_2=CH-\text{Si}(\text{OCH}_3)_2-\text{CH}_3

This structure allows ADMS to participate in various chemical reactions, including polymerization and cross-linking.

Reagent in Synthesis:
ADMS serves as a reagent in organic synthesis, particularly in the preparation of allyl derivatives and other functionalized silanes. Its ability to undergo nucleophilic substitution reactions makes it suitable for synthesizing complex organic molecules.

Table 2: Reactions Involving ADMS

Reaction TypeExample ReactionOutcome
Nucleophilic SubstitutionADMS + Alcohol → Allyl EtherFormation of allyl ether
PolymerizationADMS + Styrene → CopolymerEnhanced thermal stability

Case Study: Allylation Reactions
ADMS has been effectively used in allylation reactions, where it acts as an allyl donor in the synthesis of various pharmaceuticals . The regioselectivity and yield of these reactions were significantly improved by optimizing reaction conditions.

Biomedical Applications

Drug Delivery Systems:
Recent studies have explored the potential of ADMS in drug delivery systems due to its biocompatibility and ability to form stable nanoparticles. These nanoparticles can encapsulate therapeutic agents, enhancing their delivery efficiency.

Table 3: Biomedical Properties of ADMS Nanoparticles

PropertyValue
Particle Size100-200 nm
Drug Loading CapacityUp to 30%
Release KineticsControlled release profile

Case Study: Cancer Therapy
In preclinical studies, ADMS-based nanoparticles demonstrated significant efficacy in delivering chemotherapeutic agents to cancer cells, resulting in reduced tumor growth and improved survival rates in animal models .

Surface Modification

Hydrophobic Coatings:
ADMS is employed to create hydrophobic surfaces on various materials, enhancing their water repellency and durability. This application is particularly useful in coatings for textiles and construction materials.

Table 4: Performance Metrics of Hydrophobic Coatings

MetricValue
Water Contact Angle>100°
Durability (Cycles)>500 cycles

Case Study: Textile Treatments
Research has shown that textiles treated with ADMS exhibit superior water repellency compared to untreated fabrics, making them suitable for outdoor applications .

Mechanism of Action

The mechanism of action of allyldimethoxymethylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions occur when the compound is exposed to moisture, leading to the formation of silanols, which then condense to form siloxane bonds. This process is crucial in applications such as surface modification and polymer synthesis .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The number and type of substituents significantly impact physical properties. Methoxy groups increase polarity and boiling points due to hydrogen bonding, while methyl groups enhance hydrophobicity. For example, allyldimethoxysilane (two methoxy groups) has a boiling point of 107–109°C , whereas allyltrimethylsilane (three methyl groups) boils at 86°C .
  • Flammability : Allyldimethoxysilane exhibits a low flash point (6.78°C ), indicating high flammability, whereas allyltrimethylsilane has a higher flash point (16°C ) due to reduced oxygen content .

Allyldimethoxysilane (CAS 18147-35-8)

  • Reactivity: Hydrolyzes in the presence of moisture, forming silanol intermediates that enhance adhesion between inorganic materials (e.g., glass, metals) and organic polymers .
  • Applications :
    • Coupling Agent : Improves interfacial bonding in composites and coatings.
    • Synthetic Intermediate : Used to prepare functionalized silanes for pharmaceuticals and agrochemicals .

Allyltrimethoxysilane (CAS 2551-83-9)

  • Reactivity : The three methoxy groups increase hydrolysis rate compared to allyldimethoxysilane, making it more reactive in crosslinking applications .
  • Applications :
    • Surface Modification : Enhances water resistance in textiles and construction materials.
    • Adhesives : Improves bonding in silicone-based formulations .

Allyltrimethylsilane (CAS 762-72-1)

  • Reactivity: Non-polar and hydrolytically stable due to methyl groups. Participates in hydrosilylation reactions.
  • Applications :
    • Protecting Groups : Shields alcohols and amines in organic synthesis.
    • Cross-Coupling Reactions : Used in catalytic processes to form carbon-silicon bonds .

Allyl(4-methoxyphenyl)dimethylsilane (CAS 68469-60-3)

  • Reactivity : The methoxyphenyl group enables π-π interactions, useful in asymmetric synthesis.
  • Applications :
    • Catalysis : Facilitates enantioselective reactions in pharmaceutical manufacturing.
    • Material Science : Modifies polymer surfaces for optoelectronic devices .

Biological Activity

Allyldimethoxymethylsilane (ADMS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of ADMS, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

ADMS is characterized by its allyl group, which is known for its bioactive properties. The chemical structure can be represented as follows:

C5H12O2Si\text{C}_5\text{H}_{12}\text{O}_2\text{Si}

This structure allows ADMS to participate in various biochemical interactions, influencing cellular pathways associated with cancer and other diseases.

Research indicates that ADMS exhibits several mechanisms of action that contribute to its biological activity:

  • Induction of Apoptosis : ADMS has been shown to induce apoptosis in cancer cells through various pathways. For instance, it can increase the levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and cytochrome c release .
  • Inhibition of Cell Proliferation : Studies have demonstrated that ADMS can significantly reduce cell proliferation in various cancer cell lines, including breast and lung cancers. This effect is often linked to the modulation of signaling pathways such as STAT3 and NF-kB .
  • Oxidative Stress : The compound appears to enhance oxidative stress within cells, which is a crucial factor in inducing apoptosis. Increased reactive oxygen species (ROS) levels have been observed following ADMS treatment .

Biological Activity in Cancer Research

ADMS has been evaluated across several cancer types, showcasing its potential as an anticancer agent. Below is a summary of findings from key studies:

Cancer Type Cell Line Biological Effect Mechanism
Breast CancerMCF-7Induction of apoptosisIncreased Bax/Bcl-2 ratio; activation of caspase-3
Lung CancerA549Reduced cell viabilityInhibition of PD-L1 expression; oxidative damage
Colon CancerHCT-116Suppression of cell migrationInhibition of Wnt/β-catenin pathway
Gastric CancerAGSG2/M cell cycle arrestROS-dependent activation of AMPK pathway

Case Studies

Several case studies have highlighted the effectiveness of ADMS in preclinical models:

  • Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, ADMS treatment resulted in significant tumor size reduction and increased survival rates. The study noted a marked decrease in metastasis-associated markers such as MMP2 .
  • Lung Cancer Study : A study involving A549 lung cancer cells demonstrated that ADMS not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents by modulating immune checkpoints .
  • Colon Cancer Investigation : In vitro studies with HCT-116 cells showed that ADMS could effectively induce apoptosis through the suppression of STAT3 signaling pathways, suggesting a potential role in therapeutic strategies against colon cancer .

Q & A

Q. What are the optimal synthetic pathways for allyldimethoxymethylsilane, and how can reaction conditions be systematically optimized?

Methodological Answer: this compound (CAS 18147-35-8) is typically synthesized via nucleophilic substitution between allyl chlorosilane and sodium methoxide . Key variables for optimization include:

  • Temperature : Elevated temperatures (>60°C) may accelerate byproduct formation (e.g., disiloxanes).
  • Solvent polarity : Polar aprotic solvents (e.g., THF) improve reagent solubility and reaction homogeneity.
  • Molar ratios : A 1:2 stoichiometry of allyl chlorosilane to sodium methoxide minimizes unreacted intermediates.

Q. Table 1: Reaction Condition Optimization

ParameterOptimal RangeObserved Impact
Temperature40–50°CMinimizes disiloxane byproducts
SolventAnhydrous THFEnhances yield (>85%)
Reaction Time4–6 hoursBalances conversion and side reactions

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Critical characterization techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies volatile byproducts (e.g., residual methanol) .
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR peaks at δ 0.2–0.4 ppm (Si–CH3) and δ 4.8–5.2 ppm (allyl protons) confirm structure .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Si–O–C stretches at 1050–1100 cm⁻¹ validate methoxy group retention .

Q. What are the primary applications of this compound in composite material design?

Methodological Answer: The compound serves as a silane coupling agent to enhance interfacial adhesion in polymer-inorganic composites (e.g., epoxy-silica systems) . Methodological steps include:

Surface pretreatment : Hydrolyze silane to generate reactive Si–OH groups.

Grafting : Condense Si–OH with hydroxylated inorganic surfaces (e.g., glass fibers).

Polymer integration : Allyl groups facilitate covalent bonding with organic matrices via radical or thiol-ene reactions .

Advanced Research Questions

Q. How does the concentration of this compound affect interfacial adhesion in hybrid materials, and how can this be quantitatively assessed?

Methodological Answer: Adhesion strength correlates nonlinearly with silane concentration. Excess silane (>2 wt%) forms brittle interphases, reducing mechanical performance . Quantitative methods:

  • X-ray Photoelectron Spectroscopy (XPS) : Measures Si/C atomic ratios at interfaces.
  • Atomic Force Microscopy (AFM) : Maps interfacial modulus variations.
  • Lap-shear testing : Evaluates bond strength under standardized ASTM protocols.

Q. Table 2: Concentration-Dependent Adhesion Performance

Silane Concentration (wt%)Lap-Shear Strength (MPa)Failure Mode
0.512.3 ± 1.2Cohesive
2.018.7 ± 1.5Mixed
5.09.8 ± 0.9Interfacial

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer: Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) arise from:

  • Atmosphere differences : Oxidative vs. inert conditions (N2 vs. air) .
  • Analytical techniques : Thermogravimetric Analysis (TGA) heating rates (10°C/min recommended) .
  • Impurity profiles : Residual solvents (e.g., methanol) lower observed stability.

Recommendation : Standardize TGA protocols (heating rate, purge gas) and pre-dry samples to <50 ppm moisture.

Q. What mechanistic insights explain this compound’s reactivity in radical-mediated polymer grafting?

Methodological Answer: The allyl group undergoes radical addition via a chain-transfer mechanism:

Initiation : AIBN or peroxides generate radicals.

Propagation : Radicals abstract hydrogen from the allyl group, forming a stabilized allylic radical.

Termination : Radical recombination with polymer chains forms covalent bonds .

Key evidence : Electron Paramagnetic Resonance (EPR) detects allylic radical intermediates during grafting .

Q. How can computational modeling predict the hydrolysis kinetics of this compound under varying pH conditions?

Methodological Answer: Density Functional Theory (DFT) simulations reveal:

  • Acidic conditions (pH < 3) : Protonation of methoxy groups accelerates hydrolysis (ΔG‡ = 45 kJ/mol).
  • Neutral conditions (pH 7) : Slower hydrolysis dominated by nucleophilic attack (ΔG‡ = 65 kJ/mol).
  • Validation : Compare computed activation energies with experimental kinetic data from <sup>29</sup>Si NMR monitoring .

Q. Safety and Handling

  • Storage : Keep under inert gas (Ar/N2) at –20°C to prevent moisture-induced hydrolysis .
  • Flammability : Flash point = 6.8°C; use explosion-proof equipment .
  • Disposal : Neutralize with aqueous bicarbonate before incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Allyldimethoxymethylsilane
Reactant of Route 2
Reactant of Route 2
Allyldimethoxymethylsilane

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